1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with a 5-bromo-2-fluorophenyl group. It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 5-bromo-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to yield the desired cyclopropanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects is primarily through interactions with specific molecular targets. The cyclopropanol moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The bromine and fluorine substituents can modulate the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its reactivity and biological activity.
1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol: The presence of a chlorine atom instead of fluorine can affect the compound’s electronic properties and reactivity.
1-(5-Bromo-2-fluorophenyl)propan-1-ol: This compound has a propanol chain instead of a cyclopropanol ring, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
MPCKTQQFMKMISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)F)O |
Origin of Product |
United States |
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